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molecular formula C10H11NO2 B8632320 4,5-Dihydro-2-(4-hydroxy-3-methylphenyl)oxazole

4,5-Dihydro-2-(4-hydroxy-3-methylphenyl)oxazole

Cat. No. B8632320
M. Wt: 177.20 g/mol
InChI Key: ZCGLLZCRYDFYHI-UHFFFAOYSA-N
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Patent
US05002960

Procedure details

5-{7-[4-(4,5-Dihydro-2-oxazolyl)-2-methylphenoxy]heptyl}-3-methylisoxazole [IX; R=CH3, R2, R3, R4, R5 and R6 =H, R1 =2-CH3, Y=(CH2)7, oxazole at 4-position] was prepared from 4,5-dihydro-2-(4-hydroxy-3-methylphenyl)oxazole and 5-(7-bromoheptyl)-3-methylisoxazole according to the procedure of Example 9, part (d), and was obtained in 45% yield as a light-tan solid, m.p. 90°-92° C., when recrystallized first from methanol and then from tertiary-butyl methyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH2:10][CH2:11][N:12]=2)=[CH:4][C:3]=1C.Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]1[O:26][N:25]=[C:24]([CH3:27])[CH:23]=1.C[C:29]1[O:33]N=C(CCC(OC)=O)C=1>>[OH:33][CH2:29][CH:10]1[O:9][C:8]([C:5]2[CH:4]=[CH:3][C:2]([O:1][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]3[O:26][N:25]=[C:24]([CH3:27])[CH:23]=3)=[CH:7][CH:6]=2)=[N:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C=1OCCN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC1=CC(=NO1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)CCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained in 45% yield as a light-tan solid, m.p. 90°-92° C., when
CUSTOM
Type
CUSTOM
Details
recrystallized first from methanol

Outcomes

Product
Name
Type
product
Smiles
OCC1CN=C(O1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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